Methyl 2-ethoxyacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFNAOBWGRMDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315333 | |

| Record name | methyl 2-ethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-26-5 | |

| Record name | 17640-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-ethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 2-ethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of methyl 2-ethoxyacetate. The information is presented to support research, scientific analysis, and drug development activities where this compound may be of interest. All quantitative data is summarized in structured tables for ease of comparison, and a detailed experimental protocol for a representative synthesis is provided.

Chemical Structure and Properties

This compound is a carboxylic ester with the molecular formula C₅H₁₀O₃. Its structure features a central acetate group with a methyl ester and an ethoxy substituent on the acetyl methyl group.

Structure:

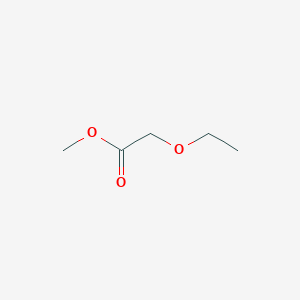

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |

| Molecular Weight | 118.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17640-26-5 | PubChem[1], Sigma-Aldrich |

| Canonical SMILES | CCOCC(=O)OC | PubChem[1] |

| InChI Key | PPFNAOBWGRMDLL-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility in Water | Slightly soluble (predicted) | ChemBK[2] |

| XLogP3 | 0.4 | PubChem[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of chemical compounds. The following sections provide an overview of the expected spectroscopic characteristics of this compound based on available data for the compound and its structural analogs.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the structure, one would anticipate the following signals:

-

A triplet corresponding to the methyl protons of the ethoxy group (CH₃-CH₂-).

-

A quartet corresponding to the methylene protons of the ethoxy group (-CH₂-O-).

-

A singlet for the methylene protons adjacent to the carbonyl group (-O-CH₂-C=O).

-

A singlet for the methyl ester protons (-O-CH₃).

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected:

-

One signal for the methyl carbon of the ethoxy group.

-

One signal for the methylene carbon of the ethoxy group.

-

One signal for the methylene carbon adjacent to the ether oxygen and the carbonyl group.

-

One signal for the carbonyl carbon of the ester.

-

One signal for the methyl ester carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching vibrations for the ester and ether linkages in the fingerprint region.

-

C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of an ester and an ether. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃), the ethoxy group (-OCH₂CH₃), and other smaller fragments. PubChem lists a GC-MS entry for this compound with a top peak at m/z 59 and other significant peaks at m/z 31 and 74.[1]

Experimental Protocols

A common method for the synthesis of esters like this compound is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from ethoxyacetic acid and methanol.

Reaction Scheme:

References

An In-depth Technical Guide to Methyl 2-ethoxyacetate (CAS: 17640-26-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-ethoxyacetate, a valuable chemical intermediate. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, purification, and analysis, and discusses its relevance in the field of drug development, including its metabolic fate and toxicological profile.

Chemical and Physical Properties

This compound is a carboxylic ester with the chemical formula C₅H₁₀O₃. It is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 17640-26-5 | |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | Solid | |

| SMILES | CCOCC(=O)OC | |

| InChI | 1S/C5H10O3/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3 | |

| InChI Key | PPFNAOBWGRMDLL-UHFFFAOYSA-N |

Synthesis of this compound

Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound: the Williamson ether synthesis followed by esterification, and the direct esterification of ethoxyacetic acid with methanol.

Experimental Protocol 1: Williamson Ether Synthesis and Subsequent Esterification

This two-step synthesis first involves the preparation of ethoxyacetic acid via a Williamson ether synthesis, followed by a Fischer esterification to yield the final product.

Step 1: Synthesis of Ethoxyacetic Acid

This procedure is adapted from a known method for the synthesis of ethoxyacetic acid.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Chloroacetic acid

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Slowly add a solution of chloroacetic acid in absolute ethanol to the sodium ethoxide solution.

-

Heat the mixture to reflux for a specified time to drive the reaction to completion.

-

Remove the excess ethanol by distillation.

-

Cool the residue and acidify with concentrated hydrochloric acid.

-

Filter the precipitated sodium chloride and wash with diethyl ether.

-

Extract the filtrate with diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation to yield crude ethoxyacetic acid.

Step 2: Fischer Esterification to this compound

This procedure is a standard Fischer esterification.

Materials:

-

Ethoxyacetic acid (from Step 1)

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine ethoxyacetic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and remove the excess methanol by distillation.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Caption: Synthetic pathway to this compound via Williamson ether synthesis and Fischer esterification.

Experimental Protocol 2: Direct Synthesis from Methyl Chloroacetate and Sodium Ethoxide

This one-pot synthesis is a direct application of the Williamson ether synthesis using an ester as the starting material.

Materials:

-

Methyl chloroacetate

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Slowly add methyl chloroacetate to the sodium ethoxide solution while stirring.

-

After the addition is complete, heat the mixture to reflux for several hours.

-

Cool the reaction mixture and filter the precipitated sodium chloride.

-

Remove the excess ethanol from the filtrate by distillation.

-

The resulting crude product is then purified.

Caption: Direct synthesis of this compound via Williamson ether synthesis.

Purification

The primary method for the purification of this compound is fractional distillation, potentially under reduced pressure to prevent decomposition if the boiling point is high.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (if necessary)

Procedure:

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.

-

If distilling under reduced pressure, connect the apparatus to a vacuum pump with a manometer.

-

Gradually heat the flask.

-

Collect the fraction that distills at the expected boiling point of this compound. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Experimental Protocol: GC-MS Analysis

A general protocol for the analysis of volatile organic compounds can be adapted for this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Typical Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C (hold for 2 minutes)

-

Ramp: 10 °C/min to 220 °C (hold for 5 minutes)

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-300

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

Spectral Data

¹H NMR: The proton NMR spectrum of this compound is expected to show the following signals:

-

A triplet corresponding to the methyl protons of the ethoxy group (-OCH₂CH ₃).

-

A quartet corresponding to the methylene protons of the ethoxy group (-OCH ₂CH₃).

-

A singlet corresponding to the methylene protons adjacent to the carbonyl group (-C(=O)CH ₂O-).

-

A singlet corresponding to the methyl protons of the ester group (-COOCH ₃).

¹³C NMR: The carbon-13 NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 118, along with characteristic fragmentation patterns.

Applications in Drug Development

This compound and related alkoxyacetates serve as important building blocks and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] Their bifunctional nature (ester and ether) allows for diverse chemical modifications, making them versatile scaffolds in medicinal chemistry. The ethoxyacetate moiety can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility and lipophilicity, which are critical for drug efficacy and pharmacokinetics.

Metabolism and Toxicology

The metabolism of glycol ether acetates, including this compound, is of significant interest due to the potential toxicity of their metabolites.

Metabolic Pathway

Based on studies of related glycol ethers, this compound is expected to be rapidly hydrolyzed in the body by esterases to form methanol and 2-ethoxyethanol. The 2-ethoxyethanol is then oxidized by alcohol and aldehyde dehydrogenases to its primary toxic metabolite, ethoxyacetic acid.[3] This acid is the key species responsible for the observed toxic effects of the parent compound.

Caption: Proposed metabolic pathway of this compound.

Toxicology

The toxicity of glycol ethers and their acetates is primarily attributed to the formation of alkoxyacetic acid metabolites. Ethoxyacetic acid has been shown to cause developmental and reproductive toxicity in animal studies.[4] It is hypothesized that these toxic effects arise from the interference of ethoxyacetic acid with essential metabolic pathways.[4] Therefore, exposure to this compound should be carefully managed to avoid the in vivo formation of ethoxyacetic acid.

References

An In-depth Technical Guide to the Physical Properties of Solid Methyl 2-ethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties of Methyl 2-ethoxyacetate in its solid state. A comprehensive search of scientific literature and chemical databases reveals a notable lack of experimentally determined data for the solid phase of this compound. While it is commercially available as a solid, key physical properties such as melting point have not been empirically reported in the available resources. This document summarizes the available computed data for this compound and presents generalized, detailed experimental protocols for determining the primary physical properties of a solid organic compound, which can be applied to this compound. These protocols are intended to provide a methodological framework for researchers aiming to characterize this substance. Additionally, this guide includes workflow diagrams for key experimental procedures to visually represent the logical steps involved in data acquisition.

Introduction

This compound (CAS No: 17640-26-5) is an ester with the molecular formula C5H10O3. While primarily used as a solvent in various industrial applications, its availability in a solid form is noted by chemical suppliers. A thorough understanding of the physical properties of a compound in its solid state is critical for drug development, materials science, and chemical synthesis. These properties, including melting point, density, and solubility, are fundamental for determining purity, stability, and potential applications.

Despite its availability, there is a significant gap in the scientific literature regarding the experimentally determined physical properties of solid this compound. This guide aims to bridge this gap by providing the necessary theoretical and methodological information for its characterization.

Physical Properties of this compound

As of the date of this publication, experimentally determined quantitative data for the solid-state physical properties of this compound are not available in the public domain. Chemical supplier Sigma-Aldrich lists the compound as a solid but does not provide analytical data. Computational estimations of its properties are available and are summarized in the table below.

Table 1: Summary of Available and Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10O3 | PubChem[1] |

| Molecular Weight | 118.13 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Data not available | |

| Boiling Point | Data not available for solid | |

| Density (solid) | Data not available | |

| Solubility | Data not available for solid | |

| XLogP3 (Computed) | 0.4 | PubChem[1] |

| Monoisotopic Mass (Computed) | 118.062994177 Da | PubChem[1] |

Experimental Protocols for Solid-State Characterization

The following sections detail standardized experimental protocols for determining the key physical properties of a solid organic compound like this compound.

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.

Protocol:

-

Sample Preparation: A small amount of the solid sample is finely crushed into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus should be equipped with a calibrated thermometer or a digital temperature probe.

-

Initial Rapid Determination: A preliminary, rapid heating run (5-10 °C per minute) is conducted to get an approximate melting range.[2]

-

Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the estimated melting point. The sample is then heated slowly, at a rate of approximately 2 °C per minute, as the temperature approaches the expected melting point.[2]

-

Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears are recorded. This range is the melting point of the substance. For high accuracy, the determination should be repeated at least twice to ensure consistent results.

The density of a solid can be determined using several methods, with the water displacement method being common for irregularly shaped solids.[3]

Protocol:

-

Mass Measurement: The mass of a dry sample of the solid is accurately measured using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate), and the initial volume (V1) is recorded.[3]

-

Volume Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out. The new volume (V2) is recorded.[3]

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V_solid = V2 - V1). The density (ρ) is then calculated using the formula: ρ = mass / V_solid.[3]

-

Replication: The procedure should be repeated multiple times to obtain an average density value and to assess the precision of the measurement.

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Protocol:

-

Solvent and Solute Preparation: A known volume of the desired solvent is placed in a test tube or flask. The solid solute is weighed accurately. The temperature of the solvent is measured and maintained at a constant value.[4]

-

Incremental Addition: Small, pre-weighed portions of the solid are added to the solvent. After each addition, the mixture is agitated vigorously until the solid is completely dissolved.[4]

-

Saturation Point: The addition of the solid continues until a point where a small amount of the solid remains undissolved even after prolonged agitation. This indicates that the solution is saturated.

-

Mass of Dissolved Solute: The total mass of the solid added until saturation is reached is determined.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g) at the recorded temperature.

-

Purity of Materials: It is crucial that both the solvent and the solute are pure for an accurate solubility determination.[5]

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

References

Methyl 2-ethoxyacetate molecular weight and formula

An In-depth Technical Guide to Methyl 2-ethoxyacetate

This guide provides comprehensive information on the chemical properties, molecular formula, and molecular weight of this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The key quantitative and identifying data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₁₀O₃[1] |

| Molecular Weight | 118.13 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 17640-26-5[1] |

| SMILES String | O=C(COCC)OC |

| InChI Key | PPFNAOBWGRMDLL-UHFFFAOYSA-N |

Experimental Protocols and Methodologies

While specific experimental protocols for the synthesis or analysis of this compound are extensive and varied, the identification and characterization of the compound rely on standardized analytical methodologies. The data presented in this guide are derived from computational chemistry models and established chemical databases.

-

Molecular Formula (C₅H₁₀O₃) : This formula is determined through methods such as elemental analysis or high-resolution mass spectrometry, which precisely measure the mass-to-charge ratio of the molecule and its fragments.[1]

-

Molecular Weight (118.13 g/mol ) : This value is calculated based on the atomic weights of the constituent atoms (5 carbons, 10 hydrogens, and 3 oxygens) in the empirical formula.[1]

-

CAS Number (17640-26-5) : This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to every chemical substance described in the open scientific literature, ensuring unambiguous identification.[1]

-

SMILES (Simplified Molecular-Input Line-Entry System) : The string O=C(COCC)OC provides a line notation for the molecular structure, which can be used in cheminformatics software to generate a 2D or 3D model of the molecule.

-

InChI (International Chemical Identifier) : The InChI key PPFNAOBWGRMDLL-UHFFFAOYSA-N is another standardized textual representation of the chemical structure, designed to be unique and machine-readable.

Molecular Structure and Logical Relationships

The following diagram illustrates the two-dimensional chemical structure of this compound, depicting the connectivity of the atoms. This visualization is crucial for understanding the molecule's functional groups, including the ester and ether linkages, which dictate its chemical reactivity and physical properties.

Caption: 2D structure of this compound.

References

Spectroscopic Profile of Methyl 2-ethoxyacetate: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-ethoxyacetate (CAS No. 17640-26-5), a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in public databases | - | - | - |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in public databases | - |

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not found in a comprehensive search of publicly available spectral databases.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in public databases | - |

Note: A detailed peak list for the IR spectrum of this compound was not found in a comprehensive search of publicly available spectral databases. General absorbances for esters would be expected around 1750-1735 cm⁻¹ (C=O stretch) and 1300-1000 cm⁻¹ (C-O stretch).

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the following major fragments observed under electron ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 59 | Major Peak | [CH₃O-C=O]⁺ or [CH₃CH₂O-CH₂]⁺ |

| 31 | Major Peak | [CH₃O]⁺ |

| 74 | Major Peak | [M-CH₂CH₂O]⁺ or rearrangement product |

Data sourced from PubChem CID 325385.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference at 0 ppm.

Data Acquisition:

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

-

The ATR crystal surface is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the clean, empty ATR crystal is recorded.

Data Acquisition:

-

A small drop of liquid this compound is placed onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

The sample spectrum is then acquired by co-adding a number of scans to achieve a good signal-to-noise ratio.

-

The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.

-

When using GC, a small volume of a dilute solution of the analyte is injected into the heated injection port, where it is vaporized and carried by an inert gas through the chromatographic column for separation before entering the ion source.

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This electron impact causes the ionization of the molecules, forming a molecular ion (M⁺) and various fragment ions.

-

The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide on the Solubility of Methyl 2-ethoxyacetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl 2-ethoxyacetate, a key solvent in various scientific applications. This document outlines its solubility profile in common laboratory solvents, presents detailed experimental protocols for solubility determination, and includes a visual representation of a typical solvent selection workflow in a drug development context.

Core Topic: this compound

This compound (CAS No. 17640-26-5) is a colorless liquid with a mild, fruity odor. Its chemical structure, containing both an ester and an ether functional group, imparts a degree of polarity that influences its solubility characteristics. Understanding its solubility is critical for its effective use in chemical synthesis, purification processes, and formulation development.[1]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information available for structurally similar compounds, a qualitative assessment and some quantitative estimations can be made. This compound is generally described as being soluble in organic solvents.[1] For comparison, the related compound ethyl 2-methoxyacetate is slightly soluble in water but soluble in common organic solvents like ethanol and ether.[2] Another similar ester, methyl acetate, has a solubility of 243 g/L in water at 20°C and is miscible with ethanol and ether.[3]

The following table summarizes the expected solubility of this compound in various common laboratory solvents based on these comparisons and general principles of solubility ("like dissolves like").

| Solvent Class | Solvent Name | Expected Solubility | Rationale / Notes |

| Polar Protic | Water | Sparingly Soluble | The presence of the ester and ether groups allows for some hydrogen bonding with water, but the alkyl chain limits high solubility. For a definitive value, experimental determination is recommended. |

| Methanol | Miscible | The polarity of methanol is similar to that of this compound, and both can engage in hydrogen bonding. | |

| Ethanol | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to complete miscibility. | |

| Polar Aprotic | Acetone | Miscible | The polar nature of the carbonyl group in acetone interacts favorably with the ester and ether functionalities. |

| Acetonitrile | Miscible | Acetonitrile is a polar aprotic solvent that is generally a good solvent for other polar molecules. | |

| Dimethylformamide (DMF) | Miscible | DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is another highly polar aprotic solvent capable of dissolving a wide range of substances. | |

| Nonpolar | Hexane | Likely Soluble to Miscible | The ethyl and methyl groups in this compound provide nonpolar character, which should allow for good solubility in hexane. |

| Toluene | Miscible | The aromatic ring of toluene is nonpolar, but it can interact with the nonpolar parts of the ester. | |

| Dichloromethane (DCM) | Miscible | DCM is a widely used organic solvent with a moderate polarity that is effective at dissolving many esters. | |

| Diethyl Ether | Miscible | The ether functionality and overall low polarity of diethyl ether make it a good solvent for other esters and ethers. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols can be employed.

Method 1: Visual Miscibility Assessment (Qualitative)

This method provides a rapid determination of whether a substance is miscible, partially miscible, or immiscible in a given solvent.

Materials:

-

Test tubes with stoppers

-

Graduated pipettes or cylinders

-

This compound

-

Solvent of interest

Procedure:

-

Add a specific volume (e.g., 5 mL) of the solvent to a clean, dry test tube.

-

To the same test tube, add an equal volume of this compound.

-

Stopper the test tube and invert it gently several times to ensure thorough mixing.

-

Allow the mixture to stand for a minimum of 5 minutes and observe the result.

-

Miscible: A single, clear, and uniform liquid phase will be present.

-

Partially Miscible: The mixture will appear cloudy or form an emulsion that may or may not separate over time.

-

Immiscible: Two distinct liquid layers will be visible.

-

Method 2: Gravimetric Method for Saturated Solutions (Quantitative)

This method determines the solubility of a solute in a solvent at a specific temperature by creating a saturated solution and measuring the mass of the dissolved solute.

Materials:

-

Scintillation vials or small flasks with secure caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add a known volume (e.g., 10 mL) of the chosen solvent to a vial.

-

Add an excess amount of this compound to the solvent, ensuring that undissolved solute remains.

-

Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand at the same temperature until the undissolved solute has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe and attach a syringe filter.

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent has completely evaporated, weigh the dish or vial containing the solute residue.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution (mL)) x 100

Visualization of a Solvent Selection Workflow in Drug Development

In the pharmaceutical industry, the selection of an appropriate solvent is a critical step that can impact the crystallization, purification, and formulation of an active pharmaceutical ingredient (API). The following diagram illustrates a typical workflow for solvent selection.

Caption: A logical workflow for solvent selection in pharmaceutical development.

References

An In-depth Technical Guide to the Laboratory Synthesis of Methyl 2-ethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of Methyl 2-ethoxyacetate, a valuable reagent and building block in organic synthesis. The following sections detail two primary synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate reproducible laboratory preparation.

Introduction

This compound is an important organic compound utilized in various chemical research and development applications. Its synthesis can be approached through several established organic chemistry reactions. This document focuses on two robust and widely applicable methods: a two-step synthesis involving the formation of 2-ethoxyacetic acid followed by Fischer esterification, and a more direct, one-pot Williamson ether synthesis approach.

Synthetic Routes and Data

The two proposed synthetic pathways for this compound are summarized below. The quantitative data is based on established procedures for analogous compounds and represents typical experimental parameters.

Table 1: Summary of Synthetic Routes for this compound

| Parameter | Route 1: Williamson Ether Synthesis & Fischer Esterification | Route 2: Direct Williamson Ether Synthesis |

| Step 1: Starting Materials | Sodium Chloroacetate, Sodium Ethoxide | Methyl Chloroacetate, Sodium Ethoxide |

| Step 1: Solvent | Ethanol | Ethanol |

| Step 1: Reaction Temp. | Reflux | Reflux |

| Step 1: Reaction Time | 2-4 hours | 2-4 hours |

| Step 1: Intermediate | 2-Ethoxyacetic Acid | N/A |

| Step 2: Starting Materials | 2-Ethoxyacetic Acid, Methanol | N/A |

| Step 2: Catalyst | Concentrated Sulfuric Acid | N/A |

| Step 2: Reaction Temp. | Reflux | N/A |

| Step 2: Reaction Time | 4-6 hours | N/A |

| Overall Yield | 60-75% (expected) | 70-85% (expected) |

| Purification Method | Distillation | Distillation |

Experimental Protocols

Route 1: Two-Step Synthesis via 2-Ethoxyacetic Acid and Fischer Esterification

This method first synthesizes the carboxylic acid intermediate, which is then esterified.

Step 1: Synthesis of 2-Ethoxyacetic Acid via Williamson Ether Synthesis

Materials:

-

Sodium metal

-

Absolute Ethanol

-

Chloroacetic acid

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add metallic sodium in small portions to absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction: To the sodium ethoxide solution, add a solution of chloroacetic acid in absolute ethanol dropwise. The addition should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 2-3 hours.[1]

-

Workup: After cooling, the excess ethanol is removed by distillation. The remaining residue is dissolved in water and acidified with concentrated hydrochloric acid.

-

Extraction and Isolation: The aqueous solution is then extracted multiple times with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the ether is removed by distillation.

-

Purification: The crude 2-ethoxyacetic acid is purified by vacuum distillation.

Step 2: Synthesis of this compound via Fischer Esterification

Materials:

-

2-Ethoxyacetic acid (from Step 1)

-

Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-ethoxyacetic acid and an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The final product, this compound, is purified by distillation.

Route 2: Direct Synthesis via Williamson Ether Synthesis

This route offers a more direct approach to the target molecule.

Materials:

-

Sodium metal

-

Absolute Ethanol

-

Methyl Chloroacetate

-

Diethyl ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in absolute ethanol as described in Route 1, Step 1.

-

Reaction: To the freshly prepared sodium ethoxide solution, add methyl chloroacetate dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Isolation: The excess ethanol is removed from the filtrate by distillation. The resulting residue is partitioned between diethyl ether and water.

-

Extraction and Drying: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation.

Visualizations

Chemical Reaction Pathways

Caption: Chemical pathways for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

References

Methyl 2-ethoxyacetate: A Technical Guide to its Potential Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and specific applications of Methyl 2-ethoxyacetate in published organic synthesis literature are limited. This guide provides a comprehensive overview of its known properties and explores its potential applications based on the well-established reactivity of its constituent functional groups: an ester and an ether. The experimental protocols and quantitative data presented are representative examples derived from analogous chemical systems and should be adapted and optimized for specific research needs.

Introduction

This compound, with the molecular formula C₅H₁₀O₃, is an organic compound featuring both an ester and an ether functional group. This bifunctionality suggests a versatile role in organic synthesis, potentially as a solvent, a reagent, or a synthetic building block. While its direct applications are not extensively documented, its structural similarity to other α-alkoxy esters allows for the extrapolation of its probable chemical behavior and utility.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its safe handling, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | |

| CAS Number | 17640-26-5 | |

| Appearance | Solid | |

| IUPAC Name | This compound | |

| Synonyms | Methyl ethoxyacetate |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference |

| ¹³C NMR | Data available in spectral databases. | |

| GC-MS | NIST Library Number: 366885 | |

| IR (Vapor Phase) | Data available in spectral databases. |

Potential Applications in Organic Synthesis

Based on its structure, this compound can be envisioned to participate in a variety of organic transformations.

As a Reagent

The ester functionality of this compound is the primary site of reactivity. It can undergo nucleophilic acyl substitution reactions, making it a potential precursor for the synthesis of more complex molecules.

Transesterification, the conversion of one ester to another, is a fundamental reaction in organic synthesis. This compound can be converted to other alkyl or aryl esters by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is typically driven to completion by using a large excess of the reactant alcohol.

Representative Experimental Protocol: Acid-Catalyzed Transesterification

-

To a solution of this compound (1.0 eq) in the desired alcohol (e.g., ethanol, large excess) is added a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).

-

The reaction mixture is heated to reflux and monitored by TLC or GC.

-

Upon completion, the excess alcohol is removed under reduced pressure.

-

The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude transesterified product, which can be further purified by distillation or chromatography.

Table 3: Representative Data for Transesterification of a Methyl Ester

| Reactant Alcohol | Catalyst | Reaction Time (h) | Yield (%) |

| Ethanol | H₂SO₄ | 6 | 85 |

| Propan-1-ol | p-TsOH | 8 | 82 |

| Benzyl alcohol | Sc(OTf)₃ | 12 | 75 |

Note: This data is illustrative and based on general procedures for methyl ester transesterification.

Caption: General mechanism for the transesterification of this compound.

The ester can be hydrolyzed to the corresponding carboxylic acid (2-ethoxyacetic acid) under acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process.

Representative Experimental Protocol: Basic Hydrolysis (Saponification)

-

This compound (1.0 eq) is dissolved in a mixture of an organic solvent (e.g., THF or ethanol) and an aqueous solution of a strong base (e.g., NaOH or LiOH, 1.1 eq).

-

The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

-

The organic solvent is removed under reduced pressure.

-

The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of ~2, leading to the precipitation of the carboxylic acid.

-

The carboxylic acid is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to afford the product.

Caption: Pathways for the hydrolysis of this compound.

As a Solvent

The presence of the ether linkage and the ester group imparts a moderate polarity to this compound, suggesting its potential as a solvent in organic reactions. Ethers are generally good solvents for a wide range of organic compounds and are relatively unreactive, especially towards bases. The low reactivity of the ether linkage makes it a suitable medium for reactions involving strong bases or nucleophiles.

Table 4: Comparison of Solvent Properties (Illustrative)

| Solvent | Boiling Point (°C) | Dielectric Constant | Polarity |

| Diethyl Ether | 34.6 | 4.3 | Low |

| Tetrahydrofuran (THF) | 66 | 7.5 | Moderate |

| This compound (Predicted) | ~140-160 | Moderate | Moderate |

| Dimethylformamide (DMF) | 153 | 36.7 | High |

Note: The properties for this compound are predicted based on its structure and comparison with similar molecules.

Its higher boiling point compared to common ether solvents like diethyl ether or THF could be advantageous for reactions requiring elevated temperatures.

Caption: Predicted solvent classification of this compound.

Safety Information

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

While specific, documented applications of this compound in the scientific literature are scarce, its chemical structure suggests a range of potential uses in organic synthesis. As a bifunctional molecule, it can serve as a precursor to 2-ethoxyacetic acid and its derivatives through hydrolysis and transesterification reactions. Its predicted properties also indicate its potential as a moderately polar, high-boiling aprotic solvent. Further research is warranted to fully explore and validate the synthetic utility of this compound, which may hold promise for applications in materials science, medicinal chemistry, and the development of novel synthetic methodologies. Researchers are encouraged to consider this compound as a versatile building block and solvent, with the understanding that reaction conditions will require careful optimization.

Methyl 2-ethoxyacetate: A Technical Guide to Safety and Handling

This guide provides an in-depth overview of the safety and handling precautions for Methyl 2-ethoxyacetate (CAS No. 17640-26-5). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. Due to the limited availability of comprehensive safety and toxicity data for this compound, a conservative approach to handling is strongly recommended. This document consolidates available data and outlines best practices based on information for structurally similar compounds.

Chemical Identification and Properties

This compound is an organic compound with the molecular formula C5H10O3.[1] It is essential to distinguish it from related, more extensively studied, and more hazardous glycol ethers such as 2-Methoxyethyl Acetate (CAS 110-49-6) and 2-Ethoxyethyl acetate (CAS 111-15-9), which are known reproductive toxicants.[2][3]

Table 1: Physical and Chemical Properties of this compound | Property | Value | Source | | :--- | :--- | :--- | | CAS Number | 17640-26-5 |[1] | | Molecular Formula | C5H10O3 |[1] | | Molecular Weight | 118.13 g/mol |[1] | | Physical State | Solid | | IUPAC Name | this compound |[1] | | Synonyms | N/A |[1] | | Flash Point | Not applicable | | | Boiling Point | Data not available | | | Melting Point | Data not available | | | Solubility in Water | Data not available | | | Vapor Pressure | Data not available | | | Vapor Density | Data not available | | | LogP (n-octanol/water) | 0.4 |[1] |

Hazard Identification and Classification

The primary known hazard associated with this compound is acute oral toxicity.[1] The Globally Harmonized System (GHS) classification provided by the European Chemicals Agency (ECHA) indicates it is harmful if swallowed.[1]

Table 2: GHS Hazard Classification for this compound

| Classification | Hazard Statement | Pictogram | Signal Word |

|---|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

Source: ECHA C&L Inventory, Sigma-Aldrich[1]

Precautionary Note: Structurally similar compounds, such as 2-Methoxyethyl Acetate and 2-Ethoxyethyl acetate, are classified as flammable liquids and may cause damage to fertility or the unborn child.[2][3] In the absence of specific data for this compound, it is prudent to handle it as a substance with potential for similar, yet uncharacterized, hazards.

Exposure Controls and Personal Protection

Due to the limited toxicological data, robust exposure controls are critical. The standard industrial hygiene principle of the "Hierarchy of Controls" should be applied to minimize potential exposure.

Caption: Hierarchy of Controls for minimizing chemical exposure.

Engineering Controls:

-

All work should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure.[4]

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

|---|---|---|

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield may be required if there is a significant risk of splashes. | Protects against splashes that can cause eye irritation.[4] |

| Skin Protection | Chemical-resistant lab coat.[4]Chemical-resistant gloves (e.g., Nitrile). Refer to manufacturer's resistance guide for specific breakthrough times.[4] | Protects skin from accidental contact.[4] |

| Respiratory Protection | All manipulations should be performed within a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors or aerosols.[4] |

| General Hygiene | Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in laboratory areas.[3] | Prevents accidental ingestion and contamination. |

Safe Handling and Storage

Handling:

-

Avoid all contact with the substance.[2]

-

Use in a well-ventilated area, preferably a chemical fume hood.[5][6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5] Although the flashpoint is not available, related compounds are flammable.[2][3]

-

Use non-sparking tools and take precautionary measures against static discharge.[3][5]

-

Keep containers tightly closed when not in use.[6]

Storage:

-

Store locked up in a cool, dark, and well-ventilated place.[2]

-

Keep container tightly closed.[7]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

|---|---|

| Ingestion | Harmful if swallowed.[1] Do NOT induce vomiting.[3] Rinse mouth. Call a physician or poison control center immediately.[5] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2] |

| Skin Contact | Remove contaminated clothing immediately.[2] Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2] |

Spill Response:

-

Evacuate personnel from the immediate area.[5]

-

Wear appropriate PPE, including respiratory protection.[8]

-

Absorb the spill with inert, non-combustible material such as sand, silica gel, or universal binder.[3][8]

-

Collect the absorbed material into a suitable, closed container for disposal.[3]

-

Ventilate the area and decontaminate the spill site.[5]

-

Prevent the spilled material from entering drains or waterways.[2]

Experimental Protocols and Methodologies

The safety data summarized in this guide, such as GHS classifications, are typically derived from standardized toxicological studies (e.g., OECD guidelines for acute toxicity testing). However, the specific experimental protocols for this compound are not detailed in the publicly available literature. Professionals seeking to replicate or validate these findings would need to consult primary toxicological research databases or commission new studies following established regulatory guidelines.

Workflow for Safe Handling

The following diagram illustrates a logical workflow for handling this compound safely in a laboratory setting.

Caption: A standard workflow for the safe laboratory handling of chemicals.

Disposal Considerations

Waste materials must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[8] Do not allow the product to reach the sewage system or dispose of it with household garbage.[8] Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a chemical with limited available safety data, with its primary established hazard being "Harmful if swallowed".[1] Given the significant health risks, including reproductive toxicity, associated with structurally similar glycol ethers, a highly cautious approach is warranted.[2][3] Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the consistent use of engineering controls and appropriate personal protective equipment, to minimize any potential risk. Always consult the most recent Safety Data Sheet (SDS) before use and follow all institutional safety guidelines.

References

- 1. This compound | C5H10O3 | CID 325385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. meridianbioscience.com [meridianbioscience.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. agilent.com [agilent.com]

Methyl 2-Ethoxyacetate: A Technical Safety Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Use of Methyl 2-Ethoxyacetate.

This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 17640-26-5). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and practical safety protocols.

Chemical and Physical Properties

This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 17640-26-5 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [2] |

| Molecular Weight | 118.13 g/mol | [2] |

| Physical Form | Solid | [1] |

| InChI Key | PPFNAOBWGRMDLL-UHFFFAOYSA-N | |

| SMILES String | O=C(COCC)OC | [1] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification is detailed in Table 2.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

The GHS classification indicates that the primary hazard associated with this compound is acute toxicity if ingested.

Caption: GHS classification pathway for this compound.

Toxicological Information

Detailed toxicological data for this compound is limited. The available information is summarized in Table 3.

| Toxicological Endpoint | Result | Species | Source |

| Acute Toxicity (Oral) | Category 4 | Data not specified | [1][2] |

| Skin Corrosion/Irritation | No data available | ||

| Serious Eye Damage/Irritation | No data available | ||

| Respiratory or Skin Sensitization | No data available | [1] | |

| Germ Cell Mutagenicity | No data available | ||

| Carcinogenicity | No data available | ||

| Reproductive Toxicity | No data available | ||

| Specific Target Organ Toxicity (Single Exposure) | No data available | ||

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | ||

| Aspiration Hazard | No data available |

It is crucial for researchers to handle this chemical with care, assuming potential for irritation and other hazards in the absence of comprehensive data.

Handling, Storage, and Emergency Protocols

Due to the limited specific data for this compound, standard laboratory best practices for handling chemicals of moderate acute toxicity should be strictly followed.

Experimental Protocol: Standard Handling Procedure

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear standard laboratory attire (lab coat, closed-toe shoes).

-

Use chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or chemical splash goggles.

-

-

Handling:

-

Avoid direct contact with skin and eyes.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Experimental Protocol: Spill Response

The following workflow outlines the general procedure for responding to a minor laboratory spill of this compound.

Caption: General workflow for a minor laboratory chemical spill.

First Aid Measures

In case of exposure, follow these first-aid guidelines:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing.

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

Fire-Fighting and Disposal Measures

-

Fire-Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Specific guidance for this compound is not available; treat as a standard combustible solid.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Chemical waste must be handled as hazardous waste.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the SDS from your supplier and follow all institutional and regulatory guidelines for chemical handling and safety.

References

Methodological & Application

Application Notes and Protocols for Methyl 2-ethoxyacetate as a Reaction Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethoxyacetate is a chemical compound with potential as a reaction solvent in various chemical syntheses. This document provides a summary of its known properties and theoretical applications based on its chemical structure and physical characteristics. It is important to note that while the properties of this compound are documented, specific examples of its use as a primary reaction solvent in published scientific literature and patents are scarce. Therefore, the application notes provided herein are based on general principles of organic chemistry and the expected behavior of a solvent with its characteristics.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific reaction conditions and for safe handling.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl ethoxyacetate, Acetic acid, 2-ethoxy-, methyl ester |

| CAS Number | 17640-26-5 |

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 145-146 °C (predicted) |

| Melting Point | Data not available |

| Density | 0.999 g/cm³ (predicted) |

| Solubility | Soluble in many organic solvents. |

Safety and Handling

Proper safety precautions are crucial when handling any chemical. The available safety data for this compound is summarized in Table 2.

Table 2: Safety Information for this compound

| Hazard | Description |

| GHS Pictograms | GHS07 (Harmful) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Theoretical Applications as a Reaction Solvent

While specific, documented applications are limited, the physicochemical properties of this compound suggest its potential utility in several areas of chemical synthesis. Its moderate boiling point makes it suitable for reactions requiring elevated temperatures without the need for high-pressure apparatus. The presence of both an ether and an ester functional group imparts a degree of polarity, suggesting it could be a suitable solvent for a range of polar and nonpolar reactants.

Potential Advantages:

-

Moderate Boiling Point: Allows for reactions to be conducted at temperatures between room temperature and ~145°C, providing a good range for optimizing reaction kinetics.

-

Aprotic Nature: As an aprotic solvent, it is suitable for reactions involving strong bases or other reagents that are sensitive to acidic protons.

-

Solvating Properties: The combination of ether and ester functionalities may provide good solubility for a variety of organic compounds, including those with moderate polarity.

Potential Areas of Application:

-

Nucleophilic Substitution Reactions: Its polar aprotic nature could facilitate SN2 reactions by solvating cations, thereby increasing the nucleophilicity of the corresponding anion.

-

Ester and Ether Synthesis: Due to its structural similarity, it may serve as a suitable solvent for the synthesis of other esters and ethers, potentially offering favorable solubility for starting materials and reagents.

-

Polymer Chemistry: It could potentially be used as a solvent for the synthesis or processing of certain types of polymers where its specific solvating properties are advantageous.

Experimental Protocols (Theoretical Framework)

Disclaimer: The following protocols are theoretical and should be considered as a starting point for investigation. They are not based on published experimental data using this compound as a solvent. Researchers should conduct small-scale trials and thorough safety assessments before proceeding.

General Protocol for a Nucleophilic Substitution Reaction (e.g., Williamson Ether Synthesis)

This hypothetical protocol outlines the steps for a Williamson ether synthesis, a common type of nucleophilic substitution reaction.

Caption: Hypothetical workflow for a Williamson ether synthesis.

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol to a round-bottom flask containing a magnetic stir bar.

-

Carefully add sodium hydride (NaH) portion-wise at 0 °C.

-

Add anhydrous this compound as the solvent.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Logical Relationships in Solvent Selection

The decision to use a particular solvent is based on a variety of factors. The following diagram illustrates the logical relationships in selecting a reaction solvent.

Caption: Key factors influencing the choice of a reaction solvent.

Conclusion

This compound possesses properties that suggest its potential as a useful aprotic, polar solvent for organic synthesis. However, a notable lack of published applications limits the ability to provide detailed, validated experimental protocols. The information and theoretical frameworks presented in these application notes are intended to serve as a guide for researchers interested in exploring the use of this compound in their work. All experimental investigations should be preceded by a thorough literature search for any new information and a comprehensive safety assessment.

References

Application Notes and Protocols: Methyl 2-Ethoxyacetate in Esterification Reactions

Introduction to Esterification and Transesterification

Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol to form an ester and water. This process is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and strategies to drive it towards the product side include using an excess of one reactant or removing water as it is formed.[1][2]

Transesterification is a related process where the alkoxy group of an ester is exchanged with that of an alcohol.[3][4] This reaction is also typically catalyzed by an acid or a base.[3] Transesterification is a key process in various industrial applications, including the production of polyesters and biodiesel.[3][4]

Synthesis of 2-Ethoxyacetate Esters

A common method for synthesizing 2-ethoxyacetate esters is the Fischer esterification of ethoxyacetic acid with the corresponding alcohol. The following sections detail the experimental protocol for the synthesis of ethyl ethoxyacetate.

2.1. Experimental Protocol: Synthesis of Ethyl Ethoxyacetate

This protocol is adapted from the synthesis of ethyl ethoxyacetate from ethoxyacetic acid and ethanol using dry hydrogen chloride as a catalyst.[5]

Materials:

-

Ethoxyacetic acid

-

Absolute ethanol

-

Dry hydrogen chloride gas

-

Saturated sodium carbonate solution

Equipment:

-

750-mL Erlenmeyer flask

-

Gas dispersion tube

-

Ice water bath

-

Distillation apparatus

Procedure:

-

In a 750-mL Erlenmeyer flask, combine 125 g (1.2 moles) of ethoxyacetic acid with 230 cc (3.9 moles) of absolute ethyl alcohol.

-

Place the flask in an ice water bath to manage the heat evolved during the reaction.

-

Bubble dry hydrogen chloride gas through the mixture using a gas dispersion tube. The gas should be introduced for at least five hours to ensure the mixture is saturated.

-

After saturation with hydrogen chloride, allow the mixture to stand at room temperature for 24 hours to ensure the completion of the reaction.

-

Following the reaction period, cool the solution and cautiously neutralize the acid by adding a saturated solution of sodium carbonate with stirring to control foaming.

-

The crude ethyl ethoxyacetate can then be purified by distillation.

2.2. Quantitative Data

The following table summarizes the reactant quantities and reaction conditions for the synthesis of ethyl ethoxyacetate.

| Parameter | Value | Reference |

| Ethoxyacetic Acid | 125 g (1.2 moles) | [5] |

| Absolute Ethyl Alcohol | 230 cc (3.9 moles) | [5] |

| Catalyst | Dry Hydrogen Chloride | [5] |

| Reaction Time | 24 hours | [5] |

| Reaction Temperature | Room Temperature | [5] |

General Protocols for Fischer Esterification

The Fischer esterification is a widely applicable method for the synthesis of various esters. The general conditions can be adapted based on the specific substrates and desired scale.

| Parameter | General Conditions | Notes | Reference |

| Reactants | Carboxylic Acid, Alcohol | The alcohol is often used in large excess to serve as the solvent and drive the equilibrium. | [1] |

| Catalyst | Concentrated H₂SO₄, TsOH, HCl | The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. | [1][2] |

| Temperature | Varies (often heated) | Heating is typically required to achieve a reasonable reaction rate. | |

| Reaction Time | Varies (minutes to hours) | Reaction progress can be monitored by techniques such as TLC or GC. | |

| Workup | Neutralization, Extraction | The reaction mixture is typically neutralized (e.g., with NaHCO₃), and the ester is extracted with an organic solvent. |

Diagrams

4.1. Experimental Workflow for Fischer Esterification

Caption: A typical experimental workflow for a Fischer esterification reaction.

4.2. Logical Relationship of Factors in Esterification

Caption: Key factors influencing the yield and purity of esterification reactions.

References

Application of Methyl 2-ethoxyacetate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethoxyacetate is a versatile chemical entity whose structural motif is of significant interest in pharmaceutical synthesis. While it can be utilized as a specialized solvent, its primary value lies in its role as a key building block or intermediate in the construction of complex active pharmaceutical ingredients (APIs). The ethoxyacetate group can impart desirable physicochemical properties to a molecule, such as modified solubility and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.